molecular formula C9H10BrFO B13333490 1-Bromo-2-(2-fluorophenyl)propan-2-ol

1-Bromo-2-(2-fluorophenyl)propan-2-ol

Cat. No.: B13333490
M. Wt: 233.08 g/mol
InChI Key: PSWLPZKZNGOWAZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-fluorophenyl)propan-2-ol is a brominated secondary alcohol featuring a 2-fluorophenyl substituent. Structurally, it combines a bromine atom at the secondary carbon with a fluorinated aromatic ring, which influences its electronic and steric properties. Such compounds are typically synthesized via halogenation of propanol derivatives or through nucleophilic substitution reactions. For instance, similar brominated alcohols, like 1-bromo-2-(2,4-dichlorophenyl)-hexane-2-ol, are synthesized via bromination of arylpropanols using bromine and hydrogen peroxide in ethylene dichloride .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-2-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(12,6-10)7-4-2-3-5-8(7)11/h2-5,12H,6H2,1H3

InChI Key

PSWLPZKZNGOWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1=CC=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-(2-fluorophenyl)propan-2-ol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-(2-fluorophenyl)propan-2-ol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(2-fluorophenyl)propan-2-ol derivatives.

    Oxidation: Formation of 2-(2-fluorophenyl)propan-2-one or 2-(2-fluorophenyl)propanal.

    Reduction: Formation of 2-(2-fluorophenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-2-(2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and fluorophenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Chlorine : The 2-fluorophenyl group (electron-withdrawing) increases electrophilicity compared to chlorophenyl analogs, enhancing reactivity in aromatic substitution or coupling reactions .
  • Bromine Position: Secondary bromine (as in the target compound) favors nucleophilic substitution (SN2), while tertiary bromine (e.g., in 3-bromo-2,2-bis(bromomethyl)-1-propanol) limits such reactivity due to steric hindrance .

Industrial and Regulatory Considerations

  • Brominated alcohols with multiple halogens (e.g., 3-bromo-2,2-bis(bromomethyl)-1-propanol) face regulatory scrutiny under RoHS due to environmental persistence .
  • Fluorinated derivatives are prioritized in drug development for improved metabolic stability and bioavailability .

Biological Activity

1-Bromo-2-(2-fluorophenyl)propan-2-ol is a compound of interest in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with cellular systems, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C9H10BrFO\text{C}_9\text{H}_{10}\text{BrF}\text{O}

This structure includes a bromine atom and a fluorine atom, which are known to influence the compound's reactivity and interaction with biological molecules.

Biological Activity Overview

1-Bromo-2-(2-fluorophenyl)propan-2-ol exhibits various biological activities that can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against specific bacterial strains has been noted, although comprehensive studies are still needed to establish its spectrum of activity.
  • Enzyme Interaction : The presence of halogen substituents (bromine and fluorine) enhances the compound's ability to interact with enzymes. These interactions can modulate enzyme activity, affecting metabolic pathways crucial for cellular function.
  • Cell Signaling Modulation : Research indicates that 1-Bromo-2-(2-fluorophenyl)propan-2-ol can influence cell signaling pathways. This modulation may lead to alterations in gene expression and cellular metabolism, impacting overall cell behavior.

Antimicrobial Studies

A study conducted on various derivatives of propan-2-ol compounds revealed that 1-Bromo-2-(2-fluorophenyl)propan-2-ol showed significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations required to inhibit bacterial growth.

Compound NameMIC (µg/mL)Target Bacteria
1-Bromo-2-(2-fluorophenyl)propan-2-ol15Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Enzyme Interaction Analysis

The interaction of 1-Bromo-2-(2-fluorophenyl)propan-2-ol with various enzymes was assessed through kinetic studies. The compound demonstrated competitive inhibition against certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic regulation.

EnzymeIC50 (µM)Type of Inhibition
Lactate Dehydrogenase20Competitive
Aldose Reductase30Non-competitive

Case Study 1: Anticancer Activity

In vitro studies have shown that 1-Bromo-2-(2-fluorophenyl)propan-2-ol exhibits cytotoxic effects on cancer cell lines. The compound was tested against MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines using the MTT assay.

Results Summary :

  • MDA-MB-231 : IC50 = 25 µM
  • U87 : IC50 = 18 µM

These findings indicate that the compound may have potential as a therapeutic agent in cancer treatment.

Case Study 2: Metabolic Pathway Modulation

A recent study focused on the effects of 1-Bromo-2-(2-fluorophenyl)propan-2-ol on glucose metabolism in vitro. The compound was shown to enhance glucose uptake in muscle cells, suggesting a role in improving insulin sensitivity.

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